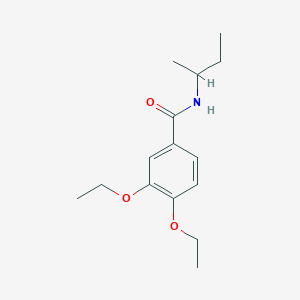![molecular formula C16H24N2O2 B3883608 3-({1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B3883608.png)
3-({1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile
Overview
Description
3-({1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile, commonly known as CP-544, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was developed by Pfizer Inc. as a potential treatment for osteoporosis and sarcopenia, which are age-related conditions characterized by loss of bone and muscle mass, respectively. CP-544 is known for its ability to selectively bind to androgen receptors in bone and muscle tissues, without affecting other organs such as the prostate gland, which is a common side effect of traditional androgen therapies.
Mechanism of Action
CP-544 works by selectively binding to androgen receptors in bone and muscle tissues, which stimulates the production of new bone and muscle cells. This process is known as anabolic signaling, and it is the opposite of catabolic signaling, which breaks down bone and muscle tissue. CP-544 has been shown to be highly selective for androgen receptors in bone and muscle tissues, and it does not affect other organs such as the prostate gland, which is a common side effect of traditional androgen therapies.
Biochemical and Physiological Effects
CP-544 has been shown to have a number of biochemical and physiological effects in preclinical studies. In bone tissue, CP-544 stimulates the production of new bone cells, which leads to an increase in bone mineral density and bone strength. In muscle tissue, CP-544 stimulates the production of new muscle cells, which leads to an increase in muscle mass and strength. CP-544 has also been shown to have a positive effect on insulin sensitivity, which is important for maintaining healthy blood sugar levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-544 is its high selectivity for androgen receptors in bone and muscle tissues, which makes it a promising candidate for the treatment of osteoporosis and sarcopenia. However, one of the limitations of CP-544 is its relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels in the body.
Future Directions
There are several future directions for research on CP-544. One area of interest is the potential use of CP-544 in the treatment of other age-related conditions, such as frailty and cognitive decline. Another area of interest is the development of longer-acting formulations of CP-544, which would reduce the need for frequent dosing. Finally, there is ongoing research on the safety and efficacy of CP-544 in clinical trials, which will be important for determining its potential as a therapeutic agent for osteoporosis and sarcopenia.
Scientific Research Applications
CP-544 has been extensively studied for its potential therapeutic applications in the treatment of osteoporosis and sarcopenia. In preclinical studies, CP-544 has been shown to increase bone mineral density and bone strength, as well as increase muscle mass and strength. These effects are thought to be due to the selective binding of CP-544 to androgen receptors in bone and muscle tissues, which stimulates the production of new bone and muscle cells.
Properties
IUPAC Name |
3-[1-(3-morpholin-4-ylprop-1-ynyl)cyclohexyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-9-5-13-20-16(6-2-1-3-7-16)8-4-10-18-11-14-19-15-12-18/h1-3,5-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORDODGCVDZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCN2CCOCC2)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


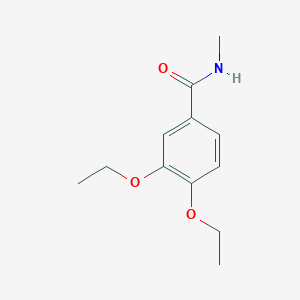
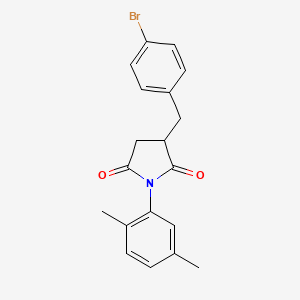
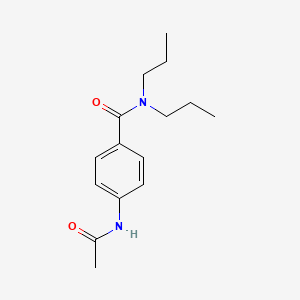

![ethyl 2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}acrylate](/img/structure/B3883555.png)
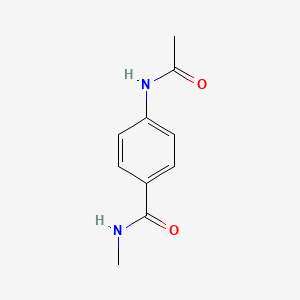
![2-methyl-N-[2-(2-methylphenoxy)ethyl]-2-propanamine](/img/structure/B3883563.png)
![3-methyl-6-[(2-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3883569.png)
![diethyl [4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B3883572.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitro-2-furyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883585.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3883587.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide](/img/structure/B3883590.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide](/img/structure/B3883593.png)
